molecular formula C8H14ClNO B2865113 2,2,4-Trimethylpyrrolidine-1-carbonyl chloride CAS No. 1858895-94-9

2,2,4-Trimethylpyrrolidine-1-carbonyl chloride

Cat. No. B2865113
CAS RN: 1858895-94-9
M. Wt: 175.66
InChI Key: ZFRJARYBVFTYEI-UHFFFAOYSA-N
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Description

“2,2,4-Trimethylpyrrolidine-1-carbonyl chloride” is a chemical compound with the CAS Number: 1858895-94-9 . It has a molecular weight of 175.66 and its IUPAC name is 2,2,4-trimethylpyrrolidine-1-carbonyl chloride .


Molecular Structure Analysis

The molecular formula of “2,2,4-Trimethylpyrrolidine-1-carbonyl chloride” is C8H14ClNO . The InChI code for this compound is 1S/C8H14ClNO/c1-6-4-8(2,3)10(5-6)7(9)11/h6H,4-5H2,1-3H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2,2,4-Trimethylpyrrolidine-1-carbonyl chloride” include a molecular weight of 175.66 . More specific properties such as melting point, boiling point, and density were not found in the available resources.

Scientific Research Applications

Material Science and Catalysis

  • Polymeric Chain Structures and Molecular Interactions : The study of trimethyltin(IV) chloride, while not directly 2,2,4-Trimethylpyrrolidine-1-carbonyl chloride, offers insights into the structural dynamics of related chlorine-bridged linear polymers. These compounds exhibit unique molecular arrangements that could inform the design of new materials with specific physical properties (Lefferts et al., 1982).

  • Catalytic Activity and Ionic Liquids : The exploration of ionic liquids for their potential as environmentally benign alternatives to traditional solvents highlights the importance of related chloride compounds in catalysis and green chemistry. Ionic liquids, such as N-butylpyridinium chloride, showcase how structural modifications can dramatically alter chemical behavior and application potential (Rogers & Voth, 2007).

Organic Synthesis and Medicinal Chemistry

  • Synthesis of Bioactive Compounds : Research into the copper-catalyzed carboamination of vinylarenes with potassium N-carbamoyl-β-aminoethyltrifluoroborates indicates the versatility of related compounds in synthesizing bioactive pyrrolidines. This methodology has relevance in the development of pharmaceuticals and highlights the synthetic utility of nitrogen-containing heterocycles (Um & Chemler, 2016).

  • Modification of Chitosan for Enhanced Solubility : The chemical modification of chitosan into N,N,N-Trimethyl chitosan chloride (TMC) is an example of how chloride compounds can improve the solubility and functional properties of natural polymers, enhancing their applicability in biomedical applications (Sieval et al., 1998).

Environmental Chemistry and Photocatalysis

  • Photocatalytic Reduction of Carbon Dioxide : The role of ruthenium and cobalt complexes in the photocatalytic reduction of CO2 under visible light irradiation showcases the potential of metal chloride complexes in environmental chemistry. This research opens avenues for the development of sustainable processes for converting CO2 into useful chemical feedstocks (Lehn & Ziessel, 1982).

properties

IUPAC Name

2,2,4-trimethylpyrrolidine-1-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14ClNO/c1-6-4-8(2,3)10(5-6)7(9)11/h6H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFRJARYBVFTYEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(N(C1)C(=O)Cl)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,4-Trimethylpyrrolidine-1-carbonyl chloride

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